molecular formula C12H20ClN5 B12219672 N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12219672
M. Wt: 269.77 g/mol
InChI Key: VOTHSBMHURBYEY-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine hydrochloride is a pyrazole-based compound characterized by two substituted pyrazole rings linked via a methylamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structure includes ethyl and methyl substituents on the pyrazole rings, which influence its electronic and steric properties .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)14-17)7-13-12-6-9(2)16(4)15-12;/h6,8H,5,7H2,1-4H3,(H,13,15);1H

InChI Key

VOTHSBMHURBYEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

The most widely reported method involves reductive amination between 1-ethyl-3-methylpyrazole-4-carbaldehyde and 1,5-dimethylpyrazol-3-amine:

  • Condensation : React aldehyde (1.0 eq) with amine (1.2 eq) in methanol at 25°C for 12 hours.
  • Reduction : Add NaBH₄ (2.0 eq) at 0°C, stir for 4 hours.
  • Salt Formation : Treat with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Optimization Data :

  • Solvent Impact : Methanol yields 72% vs. THF (58%) due to better solubility of intermediates.
  • Temperature : Reactions >40°C lead to 15–20% decomposition of the imine intermediate.

Nucleophilic Substitution Approach

An alternative route employs a methylene bridge formation via nucleophilic substitution:

  • Chloromethylation : Treat 1-ethyl-3-methylpyrazole with paraformaldehyde and HCl gas to generate 4-(chloromethyl)-1-ethyl-3-methylpyrazole.
  • Coupling : React with 1,5-dimethylpyrazol-3-amine in DMF at 80°C for 8 hours (K₂CO₃ as base).
  • Purification : Crystallize from ethanol/water (4:1) to obtain the free base, followed by HCl salt formation.

Comparative Efficiency :

Parameter Reductive Amination Nucleophilic Substitution
Overall Yield 68% 54%
Reaction Time 16 hours 24 hours
Byproduct Formation <5% 12%

Industrial-Scale Production Methods

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance efficiency:

  • Flow Reactor Setup :
    • Zone 1 : Aldehyde and amine mixing (residence time: 2 min).
    • Zone 2 : NaBH₄ reduction at 10°C (residence time: 5 min).
    • Zone 3 : In-line HCl salt formation using microfluidic crystallizers.

Advantages :

  • 92% yield with 99.5% purity (HPLC).
  • 40% reduction in solvent waste compared to batch processes.

Catalytic and Solvent Systems

Catalysts

  • NaBH₄ : Standard for reductive amination but generates borane byproducts.
  • Pd/C (5%) : Enables hydrogenation at 50 psi H₂, reducing byproducts to <2%.

Solvent Optimization

Solvent Dielectric Constant Reaction Rate (k, s⁻¹)
Methanol 32.7 1.2 × 10⁻³
DMF 36.7 2.8 × 10⁻³
THF 7.5 0.6 × 10⁻³

Polar aprotic solvents like DMF accelerate nucleophilic substitution but complicate salt formation.

Purification and Characterization

Crystallization Techniques

  • Anti-Solvent Method : Add n-hexane to ethanolic solution (4:1 ratio) to precipitate hydrochloride salt (95% recovery).
  • Temperature Cycling : Heat to 60°C, cool to −20°C for 12 hours to enhance crystal purity.

Analytical Data

Characterization Method Key Results
¹H NMR (DMSO-d₆) δ 1.35 (t, 3H), 2.25 (s, 3H), 3.85 (s, 2H)
HPLC Rt = 8.2 min, purity >99%
XRD Monoclinic crystal system, P2₁/c space group

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing N-alkylation at pyrazole N1 vs. N2 positions reduces yield by 20–25%.
  • Solution : Use bulky bases (e.g., DBU) to favor N1 alkylation (selectivity >95%).

Hydrochloride Salt Hygroscopicity

  • Problem : The compound absorbs moisture (>5% w/w in 48 hours at 60% RH).
  • Solution : Store under nitrogen with desiccants (silica gel or molecular sieves).

Recent Advances (2023–2025)

  • Photocatalytic Methods : Visible-light-mediated amination reduces reaction time to 2 hours (yield: 74%).
  • Biocatalysis : Engineered transaminases achieve 89% enantiomeric excess in asymmetric derivatives.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or any nitro groups if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Alcohols, ketones.

    Reduction products: Amines, reduced pyrazole derivatives.

    Substitution products: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature:

Compound Name (Hydrochloride Form) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water, mg/mL) Biological Activity Reference
Target Compound C₁₂H₂₀ClN₅ 277.77 Pyrazole, amine, ethyl, methyl 25.6 Kinase inhibition (hypothesized)
N-[(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine C₁₂H₁₉ClFN₅ 299.77 Pyrazole, fluoro, ethyl, methyl 18.4 Not reported
5-Chloro-N-(4-cyano-1-phenylpyrazol-5-yl)-3-methyl-1-phenylpyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 Chloro, cyano, carboxamide 8.3 (DMSO) Antifungal
KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride] C₁₇H₂₃ClN₂O 306.83 Azetidine, naphthalene, propoxy 12.9 Neuroprotective
Key Observations:

Substituent Effects: The target compound lacks electronegative groups (e.g., fluoro in or chloro/cyano in ), which may reduce its reactivity but improve metabolic stability. The fluorinated analog (C₁₂H₁₉ClFN₅) shows lower solubility (18.4 mg/mL vs. 25.6 mg/mL) due to fluorine’s hydrophobic nature . Compound 3a (from ) exhibits antifungal activity linked to its chloro and cyano substituents, which enhance electrophilicity and target binding .

Salt Form and Solubility :

  • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs (e.g., 3a requires DMSO for dissolution) .

Core Structure Differences: KHG26792 (azetidine core) demonstrates neuroprotective effects, highlighting how non-pyrazole heterocycles can diversify biological activity .

Biological Activity

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural features:

  • Molecular Formula : C11H16N4·HCl
  • Molecular Weight : 240.73 g/mol
  • CAS Number : [not provided in search results]

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various derivatives have been tested against multiple cancer cell lines with promising results.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
N-(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amineMCF73.79
N-(1-Ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amineNCI-H46042.30
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

These studies indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

2. Anti-inflammatory Effects

The compound's mechanism of action may also involve modulation of inflammatory pathways. Pyrazole derivatives have been shown to inhibit the inflammasome-caspase pathway, which plays a crucial role in inflammation and related diseases.

Table 2: Inhibition of Caspase Activity

CompoundIC50 (µM)Enzyme Activity (%)
Pyrazole Derivative A14.69.49
Pyrazole Derivative BND96.73

The inhibition of caspase activity suggests that these compounds could be beneficial in treating inflammatory diseases .

3. Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been investigated for their antibacterial and antifungal properties. For instance, compounds derived from pyrazoles have demonstrated activity against various bacterial strains and fungi.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Study on MCF7 Cell Line : A derivative exhibited an IC50 value of 3.79 µM against breast cancer cells (MCF7), indicating strong cytotoxicity.
  • Inflammation Model : In a murine model of inflammation, the compound significantly reduced inflammatory markers, supporting its use in inflammatory conditions.

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